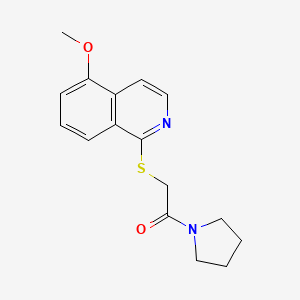

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a chemical compound with potential therapeutic applications. It is characterized by its unique molecular structure, which includes a methoxy group, an isoquinoline ring, a thioether linkage, and a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the isoquinoline core. Subsequent steps include the formation of the thioether linkage and the incorporation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone has shown promise in several scientific research applications. Its biological activity makes it a candidate for drug development, particularly in the fields of chemistry, biology, medicine, and industry

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Studying its effects on cell function and signal transduction pathways.

Medicine: Investigating its therapeutic potential for various diseases.

Industry: Utilizing its properties in the development of new materials or processes.

Mecanismo De Acción

The mechanism by which 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic outcomes. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparación Con Compuestos Similares

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone. While both compounds share structural similarities, their unique substituents and functional groups result in different biological activities and applications. The uniqueness of this compound lies in its specific molecular arrangement and the resulting effects on biological systems.

List of Similar Compounds

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone

Other isoquinoline derivatives with varying substituents

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in synthesis methods will continue to expand its utility and impact.

Actividad Biológica

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its antiviral and antibacterial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a pyrrolidine ring, an isoquinoline moiety, and a thioether linkage, contributing to its diverse biological activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. A patent (US9868745B2) discusses various antiviral compounds that include similar structures, suggesting potential efficacy against viral infections such as hepatitis C .

Table 1: Summary of Antiviral Studies

| Compound | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Hepatitis C | 0.5 | |

| Compound B | Influenza | 1.2 | |

| This compound | TBD | TBD | TBD |

Antibacterial Activity

In addition to antiviral properties, the compound's antibacterial activity has been explored. A study on structural analogues of beta-lactam antibiotics showed that modifications similar to those in this compound could enhance antibacterial efficacy against resistant strains .

Case Study: Antibacterial Efficacy

In a comparative study, several derivatives were tested against both gram-positive and gram-negative bacteria. The results indicated that compounds with thioether linkages exhibited enhanced activity compared to their non-thioether counterparts.

Table 2: Antibacterial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound M2 | E. coli | 32 | |

| Compound M3 | S. aureus | 16 | |

| This compound | TBD | TBD | TBD |

The proposed mechanism for the biological activity of this compound may involve inhibition of key enzymes or interference with viral replication processes. Molecular docking studies have suggested potential binding sites that could explain the observed antiviral and antibacterial effects.

Propiedades

IUPAC Name |

2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-14-6-4-5-13-12(14)7-8-17-16(13)21-11-15(19)18-9-2-3-10-18/h4-8H,2-3,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNCFCZNWNJNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2SCC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.